5-Bromo-2-iodothiophene-3-carbaldehyde
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Overview
Description
5-Bromo-2-iodothiophene-3-carbaldehyde is an organohalide compound with the molecular formula C5H2BrIOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its dual halogenation at the 5 and 2 positions with bromine and iodine, respectively, and an aldehyde functional group at the 3 position. It is used in various chemical syntheses and research applications due to its unique reactivity and structural properties .
Mechanism of Action
Biochemical Pathways
The specific biochemical pathways affected by 5-Bromo-2-iodothiophene-3-carbaldehyde are currently unknown . .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and, consequently, its interaction with targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-iodothiophene-3-carbaldehyde typically involves halogenation reactions starting from thiophene derivatives. One common method includes the bromination of 2-iodothiophene-3-carbaldehyde. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to achieve selective bromination at the 5 position .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized halogenation processes with efficient purification steps to ensure high yield and purity. Techniques such as recrystallization or chromatography may be employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-iodothiophene-3-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or DMF.
Major Products Formed
Substitution Products: Various substituted thiophene derivatives.
Oxidation Products: 5-Bromo-2-iodothiophene-3-carboxylic acid.
Reduction Products: 5-Bromo-2-iodothiophene-3-methanol.
Coupling Products: Biaryl compounds and other complex structures.
Scientific Research Applications
5-Bromo-2-iodothiophene-3-carbaldehyde is utilized in several scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of heterocyclic compounds and complex molecular architectures.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research into its derivatives has shown potential for developing new drugs with various therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-iodothiophene-3-carbaldehyde
- 5-Bromo-2-chlorothiophene-3-carbaldehyde
- 5-Iodo-2-bromothiophene-3-carbaldehyde
Uniqueness
5-Bromo-2-iodothiophene-3-carbaldehyde is unique due to its specific halogenation pattern, which imparts distinct reactivity and properties compared to other thiophene derivatives. The presence of both bromine and iodine allows for selective functionalization and diverse synthetic applications .
Properties
IUPAC Name |
5-bromo-2-iodothiophene-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrIOS/c6-4-1-3(2-8)5(7)9-4/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCHYEWOCDYDRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1C=O)I)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrIOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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